(3-Ethylphenyl)thiourea
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Overview
Description
“(3-Ethylphenyl)thiourea” is a chemical compound with the CAS Number: 901375-61-9 . Its molecular weight is 180.27 .
Synthesis Analysis
Thiourea derivatives, including “this compound”, are synthesized by the reaction of various anilines with CS2 . Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki as the first urea analogue characterized by the replacement of the oxygen atom with a sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) . Thiourea derivatives are attractive model compounds for studies in solid-state chemistry due to their tendency for the formation of intra- and intermolecular hydrogen bonding .
Chemical Reactions Analysis
Thiourea derivatives have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used as intermediates in several organic synthetic reactions .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 82-83°C . Its physical state is solid .
Scientific Research Applications
Green Synthesis
- Green Synthesis of Symmetrical N, N′-Disubstituted Thiourea Derivatives : Thioureas, including (3-Ethylphenyl)thiourea, are important in medicinal chemistry due to their wide range of biological activities. A study demonstrated a green synthesis approach for thiourea derivatives using primary amines and CS2 in water without any catalyst, using solar thermal energy. This method is environmentally benign and energy-saving (Kumavat et al., 2013).
Biological Activities
- DNA-Binding Studies and Biological Activities of New Nitrosubstituted Acyl Thioureas : Research on nitrosubstituted acyl thioureas, including variants of this compound, showed promising anti-cancer potential. These compounds were studied for their DNA interaction using cyclic voltammetry and UV–vis spectroscopy, indicating their potential in cancer treatment (Tahir et al., 2015).
Microwave Irradiation Technique in Preparation
- Application of Microwave Irradiation Technique in Preparation of Thiourea Derivatives : A study reported the synthesis of new thiourea derivatives, including 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea, using microwave irradiation. This method improved the yield and efficiency of producing thiourea derivatives (Ahyak et al., 2016).
Gas Sensing Applications
- Room-Temperature Operated Cyano-Terminated Ethynylated-Thiourea as a Resistive-Type Carbon Dioxide (CO2) Gas Sensor : Thiourea derivatives have been utilized in the development of resistive-type CO2 gas sensors. This research showcases the potential of thiourea compounds in environmental monitoring and gas detection applications (Daud et al., 2019).
Bioactive Metal Complexes
- Synthesis, Spectroscopic Investigation and Pharmacological Evaluation of Metal Complex Containing O, S Donor Ligand : This study involved creating metal complexes with thiourea, demonstrating its role in forming stable complexes with transition metals. These complexes showed potential as efficient antibacterial and antifungal agents (Shakoor & Asghar, 2021).
Molecular Docking and DNA Binding Studies
- Synthesis, Characterization, Molecular Docking, DNA Binding, Cytotoxicity and DFT Studies of 1-(4-Methoxyphenyl)-3-(Pyridine-3-Ylmethyl)Thiourea : Thiourea derivatives have been synthesized and characterized for their interaction with DNA. Molecular docking studies showed these compounds binding with DNA, indicating potential applications in medicinal chemistry (Mushtaque et al., 2016).
Mechanism of Action
Target of Action
(3-Ethylphenyl)thiourea, like other thiourea derivatives, has been found to target various molecular pathways involved in the development of diseases such as cancer . These pathways limit angiogenesis and alter cancer cell signaling pathways . Thiourea derivatives have also been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes .
Mode of Action
It is known that thiourea derivatives interact with their targets, leading to changes in the function of these targets . For example, they can inhibit the activity of enzymes such as α-amylase, α-glucosidase, AChE, and BuChE .
Biochemical Pathways
Thiourea derivatives affect various biochemical pathways. They have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Pharmacokinetics
A study on thiourea-based antivirals, which are similar compounds, found that they exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . The study also developed a method for quantifying these compounds using nano liquid chromatography tandem mass spectrometry (nLC-MS/MS) .
Result of Action
The result of the action of this compound is likely to be similar to that of other thiourea derivatives. These compounds have been found to have antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects . They have also been found to inhibit the activity of enzymes such as α-amylase, α-glucosidase, AChE, and BuChE .
Safety and Hazards
Future Directions
Thiourea and its derivatives, including “(3-Ethylphenyl)thiourea”, constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties . They have potential applications in anti-viral, anti-convulsant, anti-inflammatory, anti-microbial, and anti-tumor effects . Therefore, there is a lot of potential for future research and development in this area.
Biochemical Analysis
Biochemical Properties
Thiourea and its derivatives, including (3-Ethylphenyl)thiourea, have been recognized for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
Thiourea derivatives have been noted for their diverse biological applications, suggesting they may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not explicitly detailed in the available literature. It is known that thiourea and its derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not explicitly detailed in the available literature. It is known that thiourea and some monosubstituted thioureas are toxic and tumorogenic .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not explicitly detailed in the available literature. It is known that the biological activity of thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
properties
IUPAC Name |
(3-ethylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHWAKASGNKIDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
901375-61-9 |
Source
|
Record name | (3-ethylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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